3-(Bromomethyl)pyridine hydrobromide
Overview
Description
3-(Bromomethyl)pyridine hydrobromide is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of pyridine derivatives, which are important in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further protonated with hydrobromic acid to form the hydrobromide salt .
Synthesis Analysis
The synthesis of pyridine derivatives often involves halogenated intermediates like 3-(Bromomethyl)pyridine hydrobromide. For instance, hyperbranched polyelectrolytes have been synthesized from commercially available 3,5-lutidine, which upon N-alkylation yielded new compounds, with 3,5-bis(bromomethyl)pyridine hydrobromide showing higher reactivity due to the electron-attractive effect of pyridinium groups . Additionally, the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines through iodine-mediated cyclization demonstrates the utility of brominated pyridines in constructing complex heterocyclic systems . Moreover, the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under metal-free conditions further exemplifies the diverse synthetic routes enabled by brominated pyridine intermediates .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the synthesis and characterization of 3-bromo-5-(2,5-difluorophenyl)pyridine involved X-ray diffraction (XRD) and density functional theory (DFT) studies, which showed good correspondence between experimental and theoretical data . Such studies are crucial for understanding the electronic and steric effects of substituents on the pyridine core, which in turn influence the reactivity and properties of the synthesized compounds.
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions, including nucleophilic aromatic substitution (SNAr), carbon-carbon coupling, and cyclization reactions. The regiocontrolled SNAr reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines is a key step in synthesizing thienopyridines . Furthermore, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases the ability of brominated pyridines to undergo oxidative coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Bromomethyl)pyridine hydrobromide and related compounds are influenced by their molecular structure. The presence of bromine atoms makes these compounds suitable for further functionalization through various organic reactions. The hyperbranched poly[bis(alkylene)pyridinium]s synthesized from 3,5-bis(bromomethyl)pyridine hydrobromide were characterized by NMR spectroscopy, and their reactivity was quantified through kinetic studies . Additionally, the nonlinear optical properties and biological activities of brominated pyridine derivatives have been investigated, revealing potential applications in materials science and medicinal chemistry .
Scientific Research Applications
Polymer Synthesis
3-(Bromomethyl)pyridine hydrobromide has been utilized in the synthesis of hyperbranched polyelectrolytes. Specifically, 3,5-bis(bromomethyl)pyridine hydrobromide was synthesized and used for the poly(N-alkylation) of monomers to produce these polyelectrolytes. The reaction progress was monitored using NMR spectroscopy, and kinetic studies revealed insights into the reactivity of the compound (Monmoton et al., 2008).
Synthesis of Rupatadine
A study reported a new method for preparing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of the pharmaceutical rupatadine. This method, starting with 5-methylnicotinic acid, was noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).
Structural and Kinetic Study in Polymerization
Another study focused on the solution polymerization of 3-bromomethyl pyridine hydrobromides, investigating the mechanism and kinetics of the polymerization process. NMR spectroscopy was employed to study the structural aspects of the resulting polymers (Monmoton, Lefebvre, & Fradet, 2008).
Catalysis in Organic Synthesis
Pyridinium hydrobromide perbromide, closely related to 3-(bromomethyl)pyridine hydrobromide, has been used as a catalyst in organic reactions. For instance, it effectively catalyzes the aziridination of olefins, demonstrating its versatility in organic synthesis (Ali, Nikalje, & Sudalai, 1999).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of various organic compounds, including derivatives of the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system, indicating its utility in the preparation of complex organic molecules (Baeza et al., 2010).
Application in Magnetic Nanoparticles
Magnetic nanoparticles linked to pyridinium hydrotribromide groups, for which 3-(bromomethyl)pyridine hydrobromide can be a precursor, have been developed as catalysts. These nanoparticles haveshown effectiveness in the selective oxidation of alcohols and protection of alcohols, highlighting their potential in catalysis and material science applications (Tabari, Pourali, & Zare, 2022).
Sol-Gel Technology
Innovative uses of pyridinium hydrobromide perbromide in sol-gel technology have been explored. For example, it has been used as a recyclable bromination agent in sol-gel matrices, demonstrating its potential in sustainable and efficient chemical processes (Levin et al., 2006).
Synthesis of Bioactive Compounds
3-(Bromomethyl)pyridine hydrobromide has been used in the synthesis of compounds with potential bioactive properties, such as pyridinesulfonamides. These compounds have been investigated for their effects on PI3Kα kinase and anticancer activity, showcasing the compound's relevance in medicinal chemistry (Zhou et al., 2015).
Chemical Reactions and Mechanisms
The compound has been a subject of study in various chemical reactions and mechanisms, such as the synthesis of diquaternary salts and their polarographic reduction, providing insights into the chemical behavior of pyridine derivatives (Attalla, Burnett, & Summers, 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPUOJKUXFUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507530 | |
Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)pyridine hydrobromide | |
CAS RN |
4916-55-6 | |
Record name | 4916-55-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)pyridine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.